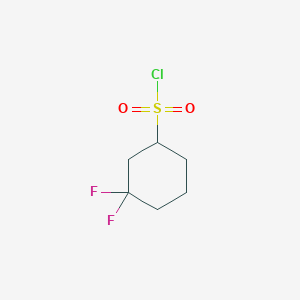

![molecular formula C32H25F3N4O3 B2918039 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide CAS No. 1796911-60-8](/img/structure/B2918039.png)

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,8-Diazabicyclo[5.4.0]undec-7-ene, commonly known as DBU, is a chemical compound that belongs to the class of amidine compounds. It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .

Synthesis Analysis

DBU is used in a simple and novel metal-free reduction of azides to amines. Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields. This transformation features good functional group tolerance and high chemo-selectivity .Molecular Structure Analysis

DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, tertiary amine base in organic chemistry .Chemical Reactions Analysis

DBU is reported to be superior to amine catalyst in Baylis-Hillman reaction. It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .Physical And Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL. It has a melting point of -70 °C and a boiling point of 261 °C at 1 atm .Scientific Research Applications

Synthesis and Chemical Reactions

Antitumor Properties of Imidazotetrazines : A study on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with broad-spectrum antitumor activity, highlights the potential of complex molecules in cancer treatment. This compound may act as a prodrug modification, showcasing the importance of innovative chemical structures in developing new therapeutic agents (M. Stevens et al., 1984).

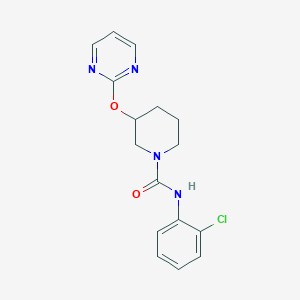

Orally Active Nonpeptide Vasopressin Receptor Antagonists : Research on a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, including a potent and V2-selective compound, showcases the potential of complex cyclic compounds in targeting vasopressin receptors, offering insights into the synthesis and characterization of molecules with specific receptor affinity (T. Ohkawa et al., 1999).

Tyrosine-Selective Modification of Proteins : The development of 4-formylbenzene diazonium hexafluorophosphate (FBDP), a novel reagent for selective tyrosine modification, illustrates the utility of diazonium compounds in bioconjugation and the introduction of bioorthogonal functionalities for protein research (J. Gavrilyuk et al., 2012).

Supramolecular Assemblies Involving Pyrimidine Derivatives : A study on novel pyrimidine derivatives and their co-crystallization with diaza crown ethers to form hydrogen-bonded supramolecular assemblies demonstrates the potential of complex molecules in creating ordered structures with specific chemical functionalities (M. Fonari et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25F3N4O3/c1-20-11-5-6-14-22(20)27(40)19-39-26-18-10-7-15-23(26)28(21-12-3-2-4-13-21)37-29(30(39)41)38-31(42)36-25-17-9-8-16-24(25)32(33,34)35/h2-18,29H,19H2,1H3,(H2,36,38,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWGEQSRMCFEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)

![2,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2917957.png)

![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917961.png)

![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)

![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)